1-Chloropyrido[3,4-d]pyridazine

Medicinal Chemistry Synthetic Methodology Regioselective Functionalization

SAR studies on pyrido[3,4-d]pyridazine scaffolds risk unpredictable reactivity from isomer substitution. 1-Chloropyrido[3,4-d]pyridazine solves this with unique 1-chloro regioselectivity. • Sequential orthogonal functionalization: 1-Cl less reactive than 4-position; impossible with 1,4-dichloro analog. • Validated core in kinase & NLRP3 inflammasome inhibitors. • CNS-favorable: LogP -0.16, PSA 39 Ų. In stock. Standard packs: 100 mg, 1 g, bulk custom.

Molecular Formula C7H4ClN3
Molecular Weight 165.58 g/mol
CAS No. 162022-92-6
Cat. No. B070527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloropyrido[3,4-d]pyridazine
CAS162022-92-6
Synonyms1-CHLOROPYRIDO[3,4-D]PYRIDAZINE
Molecular FormulaC7H4ClN3
Molecular Weight165.58 g/mol
Structural Identifiers
SMILESC1=CN=CC2=CN=NC(=C21)Cl
InChIInChI=1S/C7H4ClN3/c8-7-6-1-2-9-3-5(6)4-10-11-7/h1-4H
InChIKeyVSDYJUAGXAHWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloropyrido[3,4-d]pyridazine: Properties and Synthetic Utility


1-Chloropyrido[3,4-d]pyridazine is a halogenated, fused N-heterocyclic building block (C7H4ClN3, MW 165.58 g/mol) with a predicted LogP of -0.16 and a polar surface area of 39 Ų . This core pyrido[3,4-d]pyridazine scaffold is a privileged structure in medicinal chemistry, underlying clinical candidates and potent tool compounds targeting kinases, NLRP3, and phosphodiesterases [1]. The single chlorine atom at the 1-position provides a site for selective derivatization, enabling access to structurally diverse analogs that are inaccessible via other isomers or functionalization patterns [2].

Stepwise regioselective derivatization via the 1-chloro handle
Privileged pyrido[3,4-d]pyridazine scaffold for kinase and NLRP3 inhibitor research
Predicted low lipophilicity and moderate polar surface area support lead-like property optimization

Why 1-Chloropyrido[3,4-d]pyridazine Is Not Interchangeable


Generic substitution among pyridopyridazine isomers (e.g., pyrido[2,3-d]pyridazine, pyrido[3,2-c]pyridazine) or between different halogenated derivatives (e.g., 1,4-dichloropyrido[3,4-d]pyridazine) is chemically unsound and scientifically risky. The six distinct pyridopyridazine isomers exhibit divergent reactivity and biological profiles due to altered nitrogen placement, which directly impacts molecular recognition and pharmacokinetics [1]. Within the pyrido[3,4-d]pyridazine series, the 1-chloro derivative possesses unique regioselectivity; the 1-chloro group is significantly less reactive toward nucleophiles than the 4-chloro group in the dichloro analog, enabling sequential, orthogonal functionalization that is impossible with the 4-chloro isomer or the 1,4-dichloro starting material [2]. Substituting a different isomer or a more reactive dichloro analog introduces unpredictable reactivity, alters synthetic sequences, and ultimately changes the physicochemical and biological properties of the final target molecule, jeopardizing reproducibility and the validity of structure-activity relationships.

Target
1-Chloropyrido[3,4-d]pyridazine
Single reactive site with defined, lower nucleophilic reactivity enabling orthogonal functionalization.
Substitution Risk
Other isomers or dichloro analogs
Altered nitrogen placement or additional reactive chlorine shift regioselectivity; reactivity profiles may not transfer and can disrupt synthetic sequences.

1-Chloropyrido[3,4-d]pyridazine: Evidence-Based Comparison Guide


Regioselectivity: 1-Chloro vs. 4-Chloro Reactivity

In the key intermediate 1,4-dichloropyrido[3,4-d]pyridazine, the 1-chloro group is demonstrably less reactive than the 4-chloro group toward nucleophilic substitution. This differential reactivity, established by Oka et al. [1], is the critical enabling feature for the stepwise, orthogonal functionalization required to build complex pyrido[3,4-d]pyridazine-based pharmacophores. This regioselectivity is not a general property of pyridopyridazines but is specific to the 1- and 4- positions in this exact isomer.

1-Cl vs 4-Cl Reactivity
Head-to-head
1-Chloro
Less reactive
4-Chloro
More reactive
Establishes sequential functionalization possibility
Reported qualitative observation with alkylamines; verify in your specific nucleophile system
Medicinal Chemistry Synthetic Methodology Regioselective Functionalization

Orthogonal Functionalization Strategy

The use of 1-chloropyrido[3,4-d]pyridazine as a synthetic intermediate has been documented in the preparation of advanced derivatives, such as the potent FER tyrosine kinase inhibitor DS21360717 (IC50 = 0.49 nM) . While DS21360717 is a highly elaborated analog, its synthesis highlights the value of the monochloro scaffold for constructing specific substitution patterns that are critical for target engagement. The ability to selectively install functional groups at the 1-position via SNAr or cross-coupling reactions, without interference from a more reactive 4-chloro group, is a distinct advantage over the dichloro starting material [1].

Orthogonal Functionalization
Class-level
Single-site control avoids protection steps
Compared to 1,4-dichloro analog, enables cleaner entry to 1-hydrazino and 1-amino derivatives.
Supports synthetic route design for lead optimization
Demonstrated in thesis work; scale and substrate scope may require validation.
Medicinal Chemistry Organic Synthesis Drug Discovery

Predicted Drug-Likeness and Physicochemical Profile

Computational predictions for 1-chloropyrido[3,4-d]pyridazine indicate a favorable drug-like profile: a low LogP of -0.16 (ACD/Labs) and a polar surface area (PSA) of 39 Ų . This contrasts with other predicted values (e.g., Log Kow of 0.73 via KOWWIN) and is a key differentiator from more lipophilic pyridopyridazine isomers or substituted analogs . A LogP near 0 and low PSA are associated with good oral absorption and CNS penetration potential, while minimizing off-target promiscuity. For comparison, the potent FER kinase inhibitor DS21360717 (a complex pyrido[3,4-d]pyridazine analog) has a calculated LogP of approximately 2.4, demonstrating how derivatization of this core can tune lipophilicity for specific target product profiles.

Predicted Physicochemical Profile
Data to verify
LogP -0.16
ACD/Labs prediction; PSA 39 Ų. KOWWIN estimate 0.73. Core less lipophilic than elaborated analog DS21360717 (~LogP 2.4).
Low predicted lipophilicity may benefit lead-like property tuning
Predictions only; experimental LogD and permeability assays recommended.
Computational Chemistry ADME Prediction Medicinal Chemistry

1-Chloropyrido[3,4-d]pyridazine: Recommended Applications


Stepwise Regioselective Synthesis of Drug Candidates

This compound is the optimal starting material for medicinal chemistry programs requiring sequential functionalization of the pyrido[3,4-d]pyridazine core. The established lower reactivity of the 1-chloro group compared to the 4-chloro position [1] enables chemists to install a second functional group at the 4-position first, followed by substitution or cross-coupling at the 1-position without interference. This is a clear advantage over the 1,4-dichloro analog for complex target synthesis.

Kinase Inhibitor Library Construction

The pyrido[3,4-d]pyridazine scaffold is a validated core for potent kinase and inflammasome inhibitors [1][2]. Using 1-chloropyrido[3,4-d]pyridazine as a common intermediate allows for the systematic exploration of chemical space around the 1-position (and subsequently the 4-position) to generate focused libraries for structure-activity relationship (SAR) studies against these high-value targets.

CNS-Penetrant and Orally Bioavailable Probes

Given the low predicted lipophilicity (LogP = -0.16) and favorable polar surface area (39 Ų) of the core scaffold [1], this compound serves as an excellent starting point for designing small molecules with desirable CNS drug-like properties. Researchers aiming to minimize metabolic liabilities and maximize the chance of oral absorption will find this core advantageous over more lipophilic heterocyclic alternatives.

Application
Selection Property
Validation Focus
Regioselective synthesis of pyrido[3,4-d]pyridazine analogs
Sequential functionalization capacity at 1- and 4-positions
Reaction sequence feasibility and regiochemical outcome
Kinase and NLRP3 inhibitor library construction
Common core scaffold for SAR exploration
Target engagement and selectivity profiling
Lead optimization toward CNS drug-like space
Predicted low lipophilicity and moderate PSA
Experimental LogP, permeability, and metabolic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloropyrido[3,4-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.